molecular formula C27H28N2O4S B452518 4-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE

4-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE

Cat. No.: B452518
M. Wt: 476.6g/mol
InChI Key: IGHUFMLUTRSZJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines an indene moiety, a benzamide group, and a pyrrolidine sulfonyl phenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE typically involves multiple steps, including the formation of the indene moiety, the attachment of the benzamide group, and the introduction of the pyrrolidine sulfonyl phenyl group. The synthetic route may include:

    Formation of the Indene Moiety: This step involves the cyclization of a suitable precursor to form the indene ring system.

    Attachment of the Benzamide Group: This step involves the reaction of the indene derivative with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

    Introduction of the Pyrrolidine Sulfonyl Phenyl Group: This step involves the reaction of the benzamide derivative with a pyrrolidine sulfonyl chloride derivative under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The indene moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, sulfonyl chlorides, and organometallic reagents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[4-(morpholin-1-ylsulfonyl)phenyl]benzamide
  • 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide

Uniqueness

4-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H28N2O4S

Molecular Weight

476.6g/mol

IUPAC Name

4-(2,3-dihydro-1H-inden-5-yloxymethyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide

InChI

InChI=1S/C27H28N2O4S/c30-27(28-24-11-14-26(15-12-24)34(31,32)29-16-1-2-17-29)22-8-6-20(7-9-22)19-33-25-13-10-21-4-3-5-23(21)18-25/h6-15,18H,1-5,16-17,19H2,(H,28,30)

InChI Key

IGHUFMLUTRSZJO-UHFFFAOYSA-N

SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)COC4=CC5=C(CCC5)C=C4

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)COC4=CC5=C(CCC5)C=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.